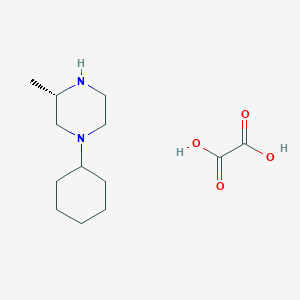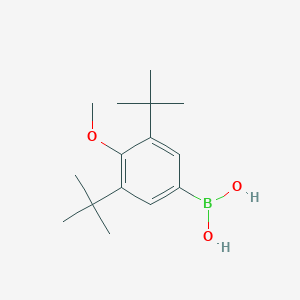
N-(4-bromo-2,6-difluorophenyl)-N'-(2-chloroethyl)urea
Übersicht
Beschreibung
N-(4-bromo-2,6-difluorophenyl)-N'-(2-chloroethyl)urea, also known as BDFCU, is an organic compound that has been used in a variety of scientific research applications. It is a white crystalline solid that is soluble in water and has a melting point of about 65°C. This compound has been used in the synthesis of other compounds and in the study of various biochemical and physiological processes.
Wissenschaftliche Forschungsanwendungen
N-(4-bromo-2,6-difluorophenyl)-N'-(2-chloroethyl)urea has been used in a variety of scientific research applications. It has been used in the synthesis of other compounds, such as the anti-cancer drug paclitaxel. It has also been used in the study of various biochemical and physiological processes, such as the inhibition of the enzyme cyclooxygenase-2 (COX-2).
Wirkmechanismus
The mechanism of action of N-(4-bromo-2,6-difluorophenyl)-N'-(2-chloroethyl)urea is not fully understood. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). This enzyme is involved in the production of prostaglandins, which are important regulators of inflammation and pain.
Biochemische Und Physiologische Effekte
The effects of N-(4-bromo-2,6-difluorophenyl)-N'-(2-chloroethyl)urea on biochemical and physiological processes are not fully understood. However, it has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. Inhibition of this enzyme has been linked to reduced inflammation and pain.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using N-(4-bromo-2,6-difluorophenyl)-N'-(2-chloroethyl)urea in laboratory experiments is that it is an inexpensive and readily available compound. Additionally, it is water-soluble, which makes it easy to use in a variety of experiments. The main limitation of using N-(4-bromo-2,6-difluorophenyl)-N'-(2-chloroethyl)urea is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are a number of potential future directions for research involving N-(4-bromo-2,6-difluorophenyl)-N'-(2-chloroethyl)urea. These include further investigation into the mechanism of action of N-(4-bromo-2,6-difluorophenyl)-N'-(2-chloroethyl)urea, the development of new methods for synthesizing N-(4-bromo-2,6-difluorophenyl)-N'-(2-chloroethyl)urea, and the exploration of its potential applications in the treatment of diseases such as cancer and inflammation. Additionally, further research is needed to understand the biochemical and physiological effects of N-(4-bromo-2,6-difluorophenyl)-N'-(2-chloroethyl)urea and its potential side effects.
Eigenschaften
IUPAC Name |
1-(4-bromo-2,6-difluorophenyl)-3-(2-chloroethyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClF2N2O/c10-5-3-6(12)8(7(13)4-5)15-9(16)14-2-1-11/h3-4H,1-2H2,(H2,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYXCSEUHFMNISN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)NC(=O)NCCCl)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClF2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2,6-difluorophenyl)-N'-(2-chloroethyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![1-(2-methylphenyl)-3-sulfanylidene-2H,3H,5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B1458199.png)
